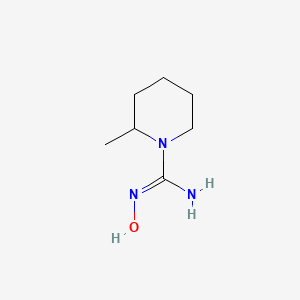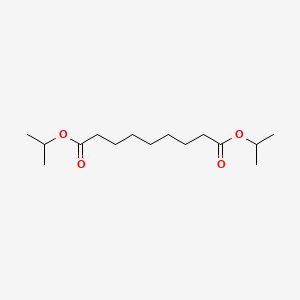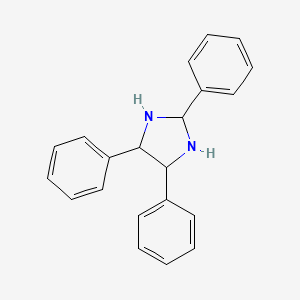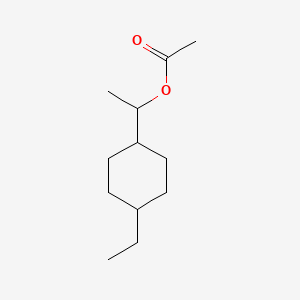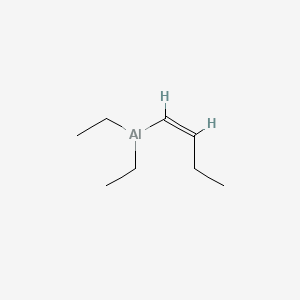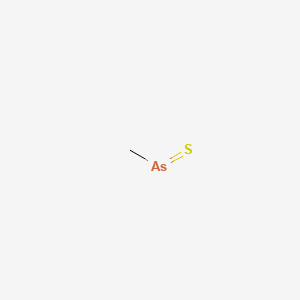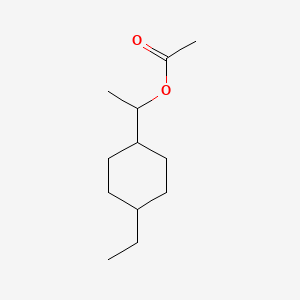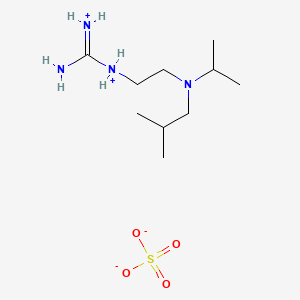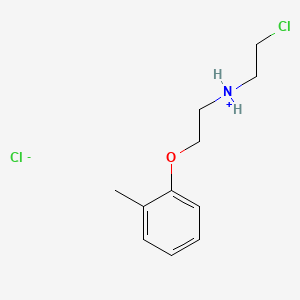
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring and a beta-chloroethylamine moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-methylphenoxyethanol. This intermediate is then reacted with thionyl chloride to produce 2-methylphenoxyethyl chloride. Finally, the reaction of 2-methylphenoxyethyl chloride with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The beta-chloroethylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of agrochemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethylamine hydrochloride: A related compound with similar chemical properties but lacking the phenoxy and methyl groups.
2-Phenoxyethylamine hydrochloride: Similar structure but without the beta-chloroethylamine moiety.
2-Methylphenoxyethylamine hydrochloride: Lacks the beta-chloroethylamine group.
Uniqueness
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is unique due to the presence of both the phenoxy and beta-chloroethylamine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial materials.
Eigenschaften
CAS-Nummer |
63938-77-2 |
|---|---|
Molekularformel |
C11H17Cl2NO |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
2-chloroethyl-[2-(2-methylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H |
InChI-Schlüssel |
AHCLKGZTPQXOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC[NH2+]CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


